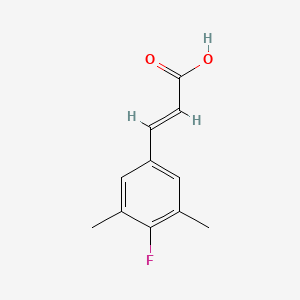
4-Fluoro-3,5-dimethylcinnamic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3,5-dimethylcinnamic acid is C11H11FO2 . Its InChI code is 1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ .Physical And Chemical Properties Analysis
4-Fluoro-3,5-dimethylcinnamic acid has a molecular weight of 194.21 . It is a solid at ambient temperature .Applications De Recherche Scientifique
Fluorographic Detection and Fluorogenic Reagents
4-Fluoro-3,5-dimethylcinnamic acid has applications in fluorographic procedures for detecting radioactivity in polyacrylamide gels. Skinner and Griswold (1983) found that a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was effective, simple, and sensitive (Skinner & Griswold, 1983). Additionally, Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent, exhibiting several advantages over existing reagents (Toyo’oka et al., 1989).
Synthesis of Novel Compounds
Liaw et al. (2002) reported the synthesis of a new triphenylamine-containing diamine monomer, which was used to create a series of polyamides and polyimides. This process involved the reaction of 4-fluoronitrobenzene with 3,4-dimethylaniline, highlighting the utility of such compounds in polymer synthesis (Liaw et al., 2002).
Medicinal Chemistry Applications
Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility as synthons in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Analytical Chemistry Techniques
Aboul‐Enein and Abu-Zaid (2001) developed a sensitive reversed-phase HPLC method for analyzing 2'-beta -fluoro-2',3'-dideoxy adenosine (F-ddA) in human plasma, employing polyfluorinated stationary phase columns. This method exemplifies the importance of fluorinated compounds in enhancing analytical techniques (Aboul‐Enein & Abu-Zaid, 2001).
PET Imaging and Protein-Protein Interaction Studies
Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, showcasing the role of fluorinated compounds in developing imaging agents (Wang et al., 2014). Loving and Imperiali (2008) developed a new unnatural amino acid based on a solvatochromic fluorophore for studying dynamic protein interactions, demonstrating the versatility of fluorinated compounds in biochemical research (Loving & Imperiali, 2008).
Antineoplastic Actions in Cancer Research
Hunke et al. (2018) explored cinnamic acid dimers, including 4-Fluoro-3,5-dimethylcinnamic acid, for their cytotoxicity in breast cancer cells. This study highlights the potential of such compounds in developing novel antineoplastic agents (Hunke et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(4-fluoro-3,5-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSIWROWICLMIQ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dimethylcinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



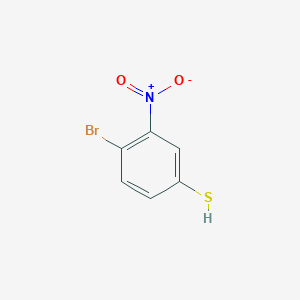
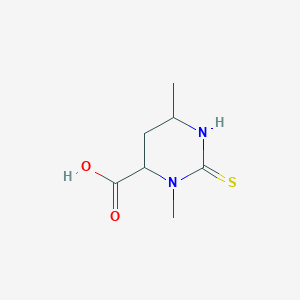

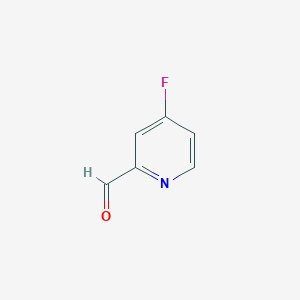




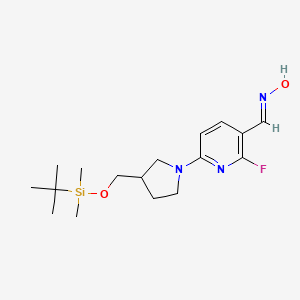
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
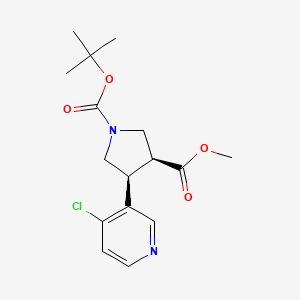
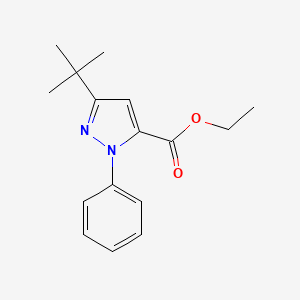
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
